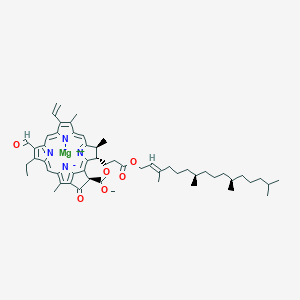
Clorofila B
Descripción general
Descripción
Chlorophyll B is a type of chlorophyll found primarily in green plants, algae, and some bacteria. It plays a crucial role in photosynthesis by absorbing light energy, particularly in the blue and red-orange wavelengths, and transferring it to Chlorophyll A for energy conversion. Chlorophyll B is more soluble in polar solvents due to its carbonyl group and is green in color .
Aplicaciones Científicas De Investigación
Chlorophyll B has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Chlorophyll B primarily targets the light-harvesting complexes (LHC) in photosynthetic organisms . These protein-pigment structures surround the reaction centers of photosystems and play a crucial role in photosynthesis . Chlorophyll B also interacts with amino acid sidechain ligands in chlorophyll a/b and a/c-binding apoproteins .
Mode of Action
Chlorophyll B absorbs light energy, particularly in the blue spectrum . It transfers this energy to Chlorophyll A for conversion into chemical energy . The stronger coordination bonds between the Mg atom in Chlorophyll B and amino acid sidechain ligands in chlorophyll a/b-binding apoproteins enhance their import into the chloroplast and assembly of light-harvesting complexes .
Biochemical Pathways
Chlorophyll B is involved in the photosynthesis pathway . It helps in photosynthesis by absorbing light energy and transferring it to Chlorophyll A . This process enhances the efficiency of photosynthesis by widening the spectral range of light absorption . The biosynthesis of Chlorophyll B involves a variety of enzymes and is derived from glutamate .
Pharmacokinetics
It’s known that chlorophyll b is more soluble than chlorophyll a in polar solvents due to its carbonyl group . This property could potentially influence its absorption and distribution within organisms .
Result of Action
The primary result of Chlorophyll B’s action is the enhancement of photosynthesis . By absorbing light energy and transferring it to Chlorophyll A, Chlorophyll B helps organisms convert a wider range of the energy from the sun into chemical energy . This process is crucial for the growth and survival of photosynthetic organisms .
Action Environment
Environmental factors such as climate, soil, and phylogeny exert only a small effect on the spatial variation of Chlorophyll B in natural forests . Elevation has been found to be a primary factor determining photosynthesis, followed by temperature and vegetation types . In complex terrains, topographical factors have a higher impact on Chlorophyll B distribution than meteorological factors and vegetation types .
Análisis Bioquímico
Biochemical Properties
Chlorophyll B interacts with various enzymes and proteins in the process of photosynthesis . One of the key enzymes involved in the biosynthesis of Chlorophyll B is chlorophyll synthase . This enzyme catalyzes the reaction that forms an ester of the carboxylic acid group in chlorophyllide b with the 20-carbon diterpene alcohol phytol .
Cellular Effects
Chlorophyll B plays a significant role in the cellular processes of photosynthetic organisms. It influences cell function by participating in the conversion of solar energy into chemical energy during photosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Chlorophyll B exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the oxidation of Chlorophyll A, producing Chlorophyll B, a process catalyzed by the enzyme chlorophyllide a oxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorophyll B can change over time. For instance, studies have shown that the presence of Chlorophyll B can enhance photosynthesis and growth in certain organisms . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Chlorophyll B is involved in several metabolic pathways, including the ‘porphyrin and chlorophyll metabolism’ and ‘carotenoid biosynthesis’ pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Chlorophyll B within cells and tissues are critical for its function. It is localized in the chloroplasts of plant cells, where it participates in photosynthesis .
Subcellular Localization
Chlorophyll B is localized in the chloroplasts of plant cells . This subcellular localization is crucial for its activity in photosynthesis, as the chloroplast is the site where this process occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorophyll B can be synthesized through the oxygenation of Chlorophyll A. This reaction involves the enzyme chlorophyllide a oxygenase, which converts the 7-methyl group of Chlorophyll A to a formyl group, resulting in Chlorophyll B . The reaction uses molecular oxygen and is catalyzed by chlorophyllide a oxygenase, which contains mononuclear iron and Rieske iron-sulfur centers .
Industrial Production Methods: Large-scale preparation of chlorophylls, including Chlorophyll B, can be achieved using dioxane precipitation and column chromatography. This method involves the selective interaction of chlorophylls with dioxane in the presence of water, followed by separation using diethylaminoethyl-Toyopearl and Sepharose CL-6B . These techniques are effective and do not require elaborate facilities or expensive reagents.
Análisis De Reacciones Químicas
Types of Reactions: Chlorophyll B undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbonyl group makes it more reactive in polar solvents compared to Chlorophyll A .
Common Reagents and Conditions:
Oxidation: Chlorophyll B can be oxidized using molecular oxygen in the presence of chlorophyllide a oxygenase.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that target the carbonyl group.
Major Products: The major products formed from these reactions include various derivatives of Chlorophyll B, such as pheophytin B and chlorophyllide B .
Comparación Con Compuestos Similares
Chlorophyll A: The primary pigment in photosynthesis, absorbing light mainly in the blue and red regions.
Chlorophyll C: Found in various algae, with a different absorption spectrum and function.
Chlorophyll D and E: Found in some algae and cyanobacteria, with unique absorption properties.
Uniqueness: Chlorophyll B is unique due to its ability to absorb light in the blue and red-orange wavelengths, complementing Chlorophyll A and enhancing the overall efficiency of photosynthesis. Its solubility in polar solvents and the presence of a carbonyl group also distinguish it from other chlorophylls .
Propiedades
Número CAS |
519-62-0 |
|---|---|
Fórmula molecular |
C55H71MgN4O6+ |
Peso molecular |
908.5 g/mol |
Nombre IUPAC |
magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1 |
Clave InChI |
NNYWBGMCKKVJOI-PUIFDSBKSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
SMILES isomérico |
CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |
SMILES canónico |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2] |
| 519-62-0 | |
Sinónimos |
chlorophyll b |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chlorophyll b?
A1: The molecular formula of chlorophyll b is C55H70MgN4O6, and its molecular weight is 907.49 g/mol. []
Q2: How does the absorption spectrum of chlorophyll b differ from chlorophyll a?
A2: While both chlorophyll a and b absorb light in the red and blue regions of the electromagnetic spectrum, chlorophyll b exhibits an absorption peak at a slightly shorter wavelength in the red region (around 650 nm) compared to chlorophyll a (around 665 nm). This difference allows plants to utilize a broader range of light for photosynthesis. [, ]
Q3: How can researchers differentiate between chlorophyll a and b using spectroscopic techniques?
A3: Spectrophotometry is commonly employed to differentiate and quantify chlorophyll a and b. The absorbance of a chlorophyll extract is measured at specific wavelengths (663 nm and 645 nm) where the absorption characteristics of the two chlorophylls differ. Using established formulas, the concentrations of chlorophyll a and b can be calculated from these absorbance values. [, ]
Q4: What is the primary role of chlorophyll b in photosynthesis?
A4: Chlorophyll b acts as an accessory pigment, capturing light energy and transferring it to chlorophyll a within the light-harvesting complexes of photosystems. This energy transfer ultimately fuels the conversion of light energy into chemical energy during photosynthesis. [, , ]
Q5: What happens to the energy absorbed by chlorophyll b?
A5: Chlorophyll b primarily transfers the absorbed energy to chlorophyll a via resonance energy transfer. This energy is then funneled to the reaction center of the photosystem where it initiates charge separation and electron transport, the key steps in converting light energy into chemical energy. []
Q6: How does chlorophyll b contribute to the efficiency of light harvesting in plants?
A6: By absorbing light at wavelengths where chlorophyll a absorbs less efficiently, chlorophyll b broadens the range of light utilized for photosynthesis. This allows plants to capture a greater portion of the incident sunlight, increasing their overall light-harvesting capacity. [, ]
Q7: What are the consequences of chlorophyll b deficiency in plants?
A7: Plants lacking chlorophyll b, like certain barley mutants, often exhibit a pale green color and reduced photosynthetic efficiency, particularly at low light intensities. This is due to a smaller antenna size for capturing light energy and potentially altered energy distribution between photosystems. [, ]
Q8: How does chlorophyll b deficiency impact the structure of chloroplasts?
A8: Studies on chlorophyll b-deficient mutants revealed significant alterations in chloroplast structure. These changes include a reduction in the stacking of thylakoid membranes (grana) and modifications in the composition and organization of chlorophyll-binding proteins within the photosynthetic membranes. [, ]
Q9: Can plants with chlorophyll b deficiency still grow and survive?
A9: While severe chlorophyll b deficiency can be lethal, some mutants can survive, albeit with reduced growth rates and altered photosynthetic characteristics. These plants may require higher light intensities for optimal growth and exhibit reduced efficiency in utilizing light energy, particularly at low light levels. [, ]
Q10: Which enzyme is responsible for the biosynthesis of chlorophyll b from chlorophyll a?
A10: Chlorophyllide a oxygenase (CAO) catalyzes the conversion of chlorophyll a to chlorophyll b by oxidizing a methyl group on the chlorophyll a molecule to a formyl group. [, ]
Q11: How is chlorophyll b biosynthesis regulated in response to environmental conditions?
A11: The activity and stability of CAO, the key enzyme in chlorophyll b synthesis, are regulated by environmental factors like light intensity. This regulation ensures an optimal balance of chlorophyll a and b for efficient light harvesting under varying light conditions. [, , ]
Q12: What role does chlorophyll b play in the regulation of its own biosynthesis?
A12: Chlorophyll b participates in a feedback mechanism that regulates the stability of CAO. Increased chlorophyll b levels can trigger the degradation of CAO, thereby controlling its own biosynthesis and maintaining a balanced chlorophyll a/b ratio. [, ]
Q13: What are some current research areas focusing on chlorophyll b?
A13: Ongoing research on chlorophyll b encompasses diverse areas including:
- Studying the role of chlorophyll b in the adaptation of plants to different light environments. [, , , , ]
Q14: What is the significance of studying chlorophyll b in the context of climate change?
A14: Understanding the role of chlorophyll b in photosynthetic acclimation to environmental stresses like drought and high light is crucial in the face of climate change. By unraveling the mechanisms governing chlorophyll b biosynthesis and its interplay with photosynthetic efficiency, researchers aim to develop crops better equipped to withstand and thrive under changing environmental conditions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)








